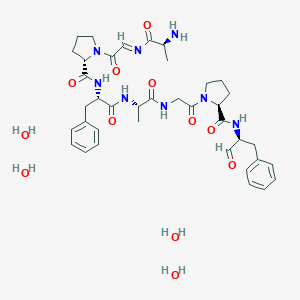

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)

説明

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is a cyclic peptide compound. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.

Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino and carboxyl groups, often using high-dilution conditions to favor intramolecular reactions.

Purification: The cyclic peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale purification methods, such as preparative HPLC, are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially modifying its biological activity.

Reduction: Reduction reactions using agents like sodium borohydride can alter the peptide’s structure and properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the peptide, enhancing its functionality.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.

科学的研究の応用

Structural Properties and Synthesis

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is characterized by its cyclic structure, which enhances its stability compared to linear peptides. The synthesis of such cyclic peptides can be achieved using various methods, including the use of cyclodipeptide synthases (CDPSs) that facilitate the formation of cyclic structures from amino acids. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, making them more accessible for research and development .

Drug Development

Cyclic peptides have emerged as promising candidates for drug development due to their ability to modulate protein-protein interactions, which are crucial in many biological processes. Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) may serve as a scaffold for designing new therapeutics targeting specific receptors or enzymes involved in diseases such as cancer, autoimmune disorders, and infections .

Examples of Therapeutic Uses:

- Immunosuppressants: Cyclic peptides like cyclosporin A have shown efficacy in preventing organ transplant rejection.

- Antibiotics: Some cyclic peptides are being explored for their antibacterial properties.

- Anticancer Agents: Research indicates that cyclic peptides can inhibit tumor growth by targeting specific oncogenic pathways .

Biochemical Research

In biochemical research, cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) can be utilized to study protein interactions and enzyme mechanisms. Its rigidity allows for better binding affinities and specificities compared to linear peptides, making it an ideal candidate for probing biological systems .

Modulation of Protein-Protein Interactions

A study highlighted the use of cyclic peptides in modulating interactions between proteins involved in cell signaling pathways. The findings demonstrated that cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) could effectively disrupt unwanted protein interactions, thereby providing insights into potential therapeutic strategies for diseases characterized by aberrant signaling .

Antiviral Properties

Research has indicated that certain cyclic peptides possess antiviral properties by inhibiting viral entry into host cells. Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) was tested against various viruses, showing promise as a lead compound for developing antiviral agents .

Comparative Analysis of Cyclopeptides

To further illustrate the unique properties and applications of cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), a comparative analysis with other known cyclic peptides is provided below:

| Peptide | Structure | Applications | Stability |

|---|---|---|---|

| Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | Cyclic with 4 amino acids | Drug development, biochemical research | High |

| Cyclosporin A | Cyclic undecapeptide | Immunosuppressant | Moderate |

| Vancomycin | Glycopeptide | Antibiotic | High |

| Cilengitide | Cyclic heptapeptide | Anticancer (Gp IIb/IIIa inhibitor) | High |

作用機序

The mechanism of action of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, its cyclic structure allows for enhanced binding affinity and specificity.

類似化合物との比較

Similar Compounds

Cyclo(L-prolylglycyl-L-phenylalanyl): Another cyclic peptide with similar structural features but different amino acid composition.

Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties and ability to inhibit aflatoxin production.

Cyclo(L-prolylglycyl): Exhibits neuroprotective and nootropic activities.

Uniqueness

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its tetrahydrate form also contributes to its solubility and potential interactions in aqueous environments.

生物活性

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), a cyclic peptide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, composed of a specific sequence of amino acids, is synthesized through cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNA substrates to create various cyclodipeptides. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

Chemical Structure:

- Molecular Formula: C₃₈H₅₆N₈O₁₂

- Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is characterized by a cyclic structure that enhances its stability and bioactivity compared to linear peptides.

Synthesis:

- The synthesis of cyclodipeptides like cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is facilitated by CDPSs, which have been identified as key enzymes in the biosynthesis of cyclic peptides. These enzymes show specificity for certain amino acid combinations and play a crucial role in the formation of cyclic structures from linear precursors .

Biological Activities

- Antimicrobial Properties:

- Anticancer Potential:

- Immunomodulatory Effects:

The mechanisms through which cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) exerts its biological effects are multifaceted:

- Protein Binding: The rigid structure of cyclic peptides allows them to bind effectively to protein surfaces, modulating interactions that are critical for cellular functions.

- Enzymatic Inhibition: Some studies suggest that cyclodipeptides can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cyclic peptides, including cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl). It was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | 8 | Staphylococcus aureus |

| Cyclo-bis(alanylglycine) | 16 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis via mitochondrial dysfunction |

| MCF7 | 15 | Cell cycle arrest |

特性

IUPAC Name |

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[(2S)-2-aminopropanoyl]iminoacetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48N8O8.4H2O/c1-24(39)34(50)40-21-32(48)46-18-10-16-31(46)38(54)44-29(20-27-13-7-4-8-14-27)36(52)42-25(2)35(51)41-22-33(49)45-17-9-15-30(45)37(53)43-28(23-47)19-26-11-5-3-6-12-26;;;;/h3-8,11-14,21,23-25,28-31H,9-10,15-20,22,39H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54);4*1H2/t24-,25-,28-,29-,30-,31-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGVYIVYSYOWIV-WQCSDTGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N=CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C=O)N.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N=CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135755-90-7 | |

| Record name | Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。